molecular formula C14H19NO3 B068817 tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate CAS No. 172647-87-9

tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate

Cat. No. B068817
M. Wt: 249.3 g/mol
InChI Key: JNQNQSCDMKNYEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate often involves multi-step processes starting from basic heterocyclic compounds such as bromoindoles or indoline derivatives. For instance, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, a related compound, is synthesized from 5-bromoindole, highlighting the use of halogenated precursors in constructing the indoline core and introducing functional groups in subsequent steps (Li-xue Ma et al., 2023).

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed using techniques like NMR, MS, FT-IR, and X-ray crystallography. For example, the crystallographic analysis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate reveals the spatial arrangement of its indoline, boronate, and tert-butylcarbonyl groups, providing insights into its three-dimensional structure and reactivity (Li-xue Ma et al., 2023).

Chemical Reactions and Properties

The reactivity of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate and related compounds is influenced by the presence of the indoline ring and functional groups like hydroxymethyl and tert-butylcarbonyl. These groups can participate in various chemical reactions, including nucleophilic substitutions, additions, and cyclization reactions, making these compounds valuable for synthesizing complex molecules.

Physical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, and solubility, are crucial for their practical application in synthesis. These properties depend on the molecular structure and are essential for determining the conditions under which these compounds can be used in chemical reactions.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, are key to understanding the behavior of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate in various chemical contexts. The indoline ring provides a degree of aromaticity, while the hydroxymethyl group introduces potential sites for nucleophilic attack, and the tert-butylcarbonyl group can influence the electron distribution within the molecule.

Scientific Research Applications

Fluorine NMR Probes and Medicinal Chemistry

  • Fluorine NMR Probes : (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, similar in structure to tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate, have been used in peptides for sensitive detection by 19F NMR. This application is significant in the field of probes and medicinal chemistry (Tressler & Zondlo, 2014).

Synthesis of Derivatives for Medicinal Chemistry

  • Synthesis of 3-Oxoindolines : Palladium-catalyzed oxidation-hydroxylation and oxidation-methoxylation of N-Boc indoles have been used for synthesizing tert-butyl 2-hydroxy(methoxy)-3-oxoindoline-1-carboxylates and their derivatives, which are useful in medicinal chemistry (Zhou et al., 2017).

Catalytic Applications

  • Selective Oxidation of Alcohols : Tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, structurally related to tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate, has been used as a catalyst in the selective aerobic oxidation of allylic and benzylic alcohols (Shen et al., 2012).

Chemosensor Development

  • Dual Chemosensors : A rhodamine-based compound with a tert-butyl group has been used as a dual chemosensor for Zn2+ and Al3+ ions. This shows potential applications in the development of chemosensors with specific metal ion detection capabilities (Roy et al., 2019).

Methodology Development in Synthesis

  • Efficient Coupling Reagent : Di-tert-butyl dicarbonate has been employed as an efficient coupling reagent for the immobilization of carboxylic acid moieties to hydroxymethylated resins. This demonstrates its utility in synthetic chemistry for anchoring diverse carboxylic acids (Laborde et al., 2008).

Anti-inflammatory Applications

  • Synthesis of Anti-inflammatory Agents : Synthesis of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which are structurally related and used as anti-inflammatory/analgesic agents, demonstrates the potential pharmaceutical applications of these compounds (Ikuta et al., 1987).

Enantioselective Synthesis

  • Synthesis of Chiral Compounds : The enantioselective synthesis of compounds like benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate shows the role of tert-butyl groups in chiral compound synthesis, relevant in drug development (Campbell et al., 2009).

Safety And Hazards

As with any chemical compound, handling “tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate” would require appropriate safety precautions. It’s important to avoid dust formation, avoid breathing in the compound, and avoid contact with skin and eyes .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, its reactivity, and its potential applications. It could also involve studying its behavior in biological systems, if it’s intended for use in such systems .

properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-11(9-16)8-10-6-4-5-7-12(10)15/h4-7,11,16H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQNQSCDMKNYEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383307
Record name tert-Butyl 2-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate

CAS RN

172647-87-9
Record name tert-Butyl 2-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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